molecular formula C10H16Si B1609130 2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene CAS No. 54767-28-1

2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene

Cat. No.: B1609130
CAS No.: 54767-28-1
M. Wt: 164.32 g/mol
InChI Key: PCTZDZCYAPUYIY-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characteristics of Silaspiro Compounds

The compound 2,7-dimethyl-5-silaspiro[4.4]nona-2,7-diene possesses the molecular formula C₁₀H₁₆Si and maintains a molecular weight of 164.32 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 54767-28-1, providing a unique identifier for chemical databases and research applications. The structural architecture of this compound features a silicon atom positioned at the spiro center, creating a rigid three-dimensional framework that connects two five-membered rings in a perpendicular arrangement.

The molecular structure can be represented through its Simplified Molecular Input Line Entry System notation as CC1=CC[Si]2(C1)CC=C(C2)C, which illustrates the connectivity pattern and the specific positioning of the silicon spiro center. This structural arrangement creates a unique geometric configuration where the silicon atom simultaneously participates in both ring systems, forming four distinct silicon-carbon bonds that maintain the spirocyclic integrity. The presence of two methyl substituents at the 2 and 7 positions introduces additional steric considerations and electronic effects that influence both the compound's stability and reactivity profile.

Property Value Reference
Molecular Formula C₁₀H₁₆Si
Molecular Weight 164.32 g/mol
CAS Registry Number 54767-28-1
SMILES Notation CC1=CC[Si]2(C1)CC=C(C2)C

The spirocyclic architecture imparts distinctive three-dimensional characteristics that differentiate silaspiro compounds from their purely carbocyclic analogs. The silicon atom's larger atomic radius compared to carbon creates altered bond angles and distances within the spirocyclic framework, contributing to unique conformational preferences and chemical reactivity patterns. The tetrahedral coordination geometry around the silicon center maintains the structural rigidity essential for the spirocyclic arrangement while introducing opportunities for diverse chemical transformations.

Historical Development of Silaspiro Chemistry

The development of silaspiro chemistry traces its origins to early investigations in organometallic synthesis during the 1970s, when researchers began exploring systematic approaches to incorporate silicon atoms into spirocyclic frameworks. The first reports of 5-silaspiro[4.4]nona-2,7-diene synthesis appeared in 1974, marking a significant milestone in the field of silicon-containing spirocyclic compounds. These initial investigations established foundational synthetic methodologies that would subsequently influence decades of research in organometallic spirocyclic chemistry.

A particularly significant advancement occurred in 1977 when Terunuma and colleagues developed a one-step synthesis methodology for producing this compound through the reaction of dialkoxydichlorosilanes with isoprene and magnesium in tetrahydrofuran. This synthetic breakthrough demonstrated that diethoxy-, dipropoxy-, and dibutoxydichlorosilane could generate the desired spirocyclic product in yields of 87.0%, 65.2%, and 66.5% respectively, establishing efficient preparative routes for accessing these structurally complex molecules.

The historical progression of silaspiro chemistry continued through the 1980s and 1990s with investigations into flash vacuum pyrolysis techniques and advanced characterization methods. Research conducted during this period expanded understanding of thermal stability, reaction mechanisms, and structural relationships within silaspiro systems. These investigations contributed significantly to establishing the theoretical and practical foundations that continue to guide contemporary research in silicon-centered spirocyclic chemistry.

The evolution of synthetic methodologies has progressed from early exploratory reactions to sophisticated multi-step procedures capable of generating diverse silaspiro architectures with precise structural control. Modern synthetic approaches have incorporated advanced organometallic techniques, enabling researchers to access previously inaccessible silaspiro structures and investigate their unique properties and potential applications in materials science and catalysis.

Significance in Organometallic Chemistry

Within the broader context of organometallic chemistry, silicon-centered spirocyclic compounds occupy a unique position due to their distinctive structural features and chemical properties. The incorporation of silicon at the spiro center introduces electronic characteristics that differ substantially from carbon-centered analogs, creating opportunities for novel reactivity patterns and applications. The larger atomic radius and different electronegativity of silicon compared to carbon results in altered bond polarities and orbital interactions that influence both ground-state stability and transition-state energetics during chemical transformations.

The three-dimensional rigidity inherent to spirocyclic architectures combined with silicon's distinctive bonding characteristics creates molecular frameworks with potential applications in diverse areas of chemistry and materials science. Research investigations have demonstrated that silaspiro compounds can serve as precursors for more complex organometallic structures through dimerization reactions and other chemical transformations. These reactions provide access to larger, more elaborate silicon-containing frameworks that exhibit enhanced structural complexity and potentially useful properties.

The significance of this compound extends beyond its individual molecular properties to encompass its role as a model system for understanding fundamental principles governing silicon-carbon bond formation and spirocyclic stability. Studies of this compound have contributed to developing theoretical frameworks for predicting the behavior of related silaspiro structures and designing new synthetic strategies for accessing structurally diverse silicon-containing molecules.

Contemporary research continues to explore the potential applications of silaspiro compounds in areas such as materials science, where their unique structural characteristics may provide advantages in developing novel polymeric materials or surface modification agents. The combination of spirocyclic rigidity with silicon's distinctive chemical properties creates opportunities for designing materials with specific mechanical, thermal, or electronic characteristics that would be difficult to achieve using conventional organic or organometallic building blocks.

Nomenclature and Classification within Spirocyclic Silicon Compounds

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for naming spirocyclic compounds containing heteroatoms. The compound name begins with positional indicators for the methyl substituents (2,7-dimethyl), followed by the heteroatom designation (5-sila) that specifies silicon's position within the spirocyclic framework. The spirocyclic descriptor [4.4] indicates that both rings contain four carbon atoms connected to the spiro center, while the base name (nona) reflects the total number of skeletal atoms in the molecule.

The classification system for spirocyclic silicon compounds encompasses several structural categories based on ring sizes, substitution patterns, and the nature of additional heteroatoms present in the molecular framework. The [4.4] designation places this compound within the category of symmetric spirocyclic structures, where both rings contain equivalent numbers of atoms. This symmetry contributes to the compound's structural stability and influences its chemical reactivity compared to asymmetric spirocyclic analogs.

Within the broader classification of silicon-containing heterocycles, silaspiro compounds constitute a specialized subset characterized by the direct incorporation of silicon at the spiro center. This structural feature distinguishes them from other silicon-containing heterocycles where silicon may occupy different positions within ring systems or form different types of bonding arrangements. The specific positioning of silicon at the spiro center creates unique electronic and steric environments that influence both molecular stability and chemical reactivity.

Classification Category Structural Feature Example Designation
Ring Size Symmetry Both rings contain 4 atoms [4.4]
Heteroatom Identity Silicon at spiro center 5-sila
Substitution Pattern Methyl groups at positions 2,7 2,7-dimethyl
Unsaturation Degree Two double bonds diene

The nomenclature system also accommodates variations in substitution patterns, ring sizes, and additional functional groups that may be present in related silaspiro structures. Understanding these naming conventions is essential for navigating the chemical literature and identifying structural relationships among different silaspiro compounds. The systematic approach to nomenclature facilitates communication among researchers and enables efficient database searches for compounds with specific structural characteristics.

Properties

IUPAC Name

3,8-dimethyl-5-silaspiro[4.4]nona-2,7-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Si/c1-9-3-5-11(7-9)6-4-10(2)8-11/h3-4H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTZDZCYAPUYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC[Si]2(C1)CC=C(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50411208
Record name 2,7-dimethyl-5-silaspiro[4.4]nona-2,7-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50411208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54767-28-1
Record name 2,7-dimethyl-5-silaspiro[4.4]nona-2,7-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50411208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Step Synthesis Method

A seminal method reported by Terunuma et al. (1977) describes a facile one-step synthesis of 2,7-dimethyl-5-silaspiro[4.4]nona-2,7-diene. This method involves the reaction of an appropriate diene precursor with silicon tetrachloride in the presence of lithium metal under controlled conditions.

Key Reaction Conditions:

Parameter Condition
Solvent Dry dimethoxyethane (DME)
Temperature Room temperature to reflux
Reagents Diphenylacetylene or conjugated dienes, lithium shavings, silicon tetrachloride
Reaction Time 12 hours stirring + 5 hours reflux
Atmosphere Dry nitrogen

Procedure Summary:

  • Lithium metal is added to a solution of the diene precursor in dry DME.
  • The mixture is stirred at room temperature for 12 hours to form the organolithium intermediate.
  • Silicon tetrachloride is then added, and the reaction mixture is refluxed for 5 hours.
  • After cooling, the mixture is worked up by filtration, washing, extraction, and recrystallization.

Yield and Characterization:

  • The spirosilole product is obtained in yields up to 60%.
  • The compound crystallizes as a faintly greenish-yellow solid with melting point around 247–263°C.
  • Characterization includes ^1H and ^13C NMR confirming the spirocyclic structure.

This method highlights the importance of solvent choice and precise stoichiometric control to maximize yield and purity.

Organometallic Cyclization Approach

Another approach involves the generation of organometallic intermediates such as dilithiated dienes that react with silicon halides to form the spirosilole ring system.

Example Reaction:

  • Treatment of 1,4-dilithiotetraphenylbutadiene with silicon tetrachloride yields octaphenyl-1,1′-spirobisilole derivatives.
  • Optimization of solvent (dimethoxyethane) and stoichiometry increased yields from 4–10% to approximately 60%.
  • This method demonstrates the role of cooperative solvent effects and lithium stoichiometry in the efficient formation of the silicon-containing spirocycle.

Comparative Insights from Related Organometallic Spirocycles

Studies on related compounds such as 5-germaspiro[4.4]nona-2,7-dienes provide mechanistic and synthetic insights relevant to silaspiro compounds.

  • 5-germaspiro derivatives are prepared by reaction of 1,1-dihalogermacyclopentenes with conjugated dienes and alkali metals (e.g., lithium) in ether/THF mixtures.
  • These reactions proceed via organometallic intermediates similar to those employed in silaspiro synthesis.
  • Although direct analogues to 5-silaspiro compounds were challenging to obtain in some cases, the methodologies inform solvent and reagent choices for silaspiro synthesis.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Notes
One-step synthesis (Terunuma et al.) Diene precursor + Li + SiCl4 in DME, reflux ~60 Efficient, straightforward, well-characterized
Organolithium cyclization 1,4-dilithiotetraphenylbutadiene + SiCl4 4–10 (initial), improved to ~60 with optimization Sensitive to solvent and stoichiometry
Organometallic approach (germaspiro analogues) 1,1-dihalogermacyclopentenes + dienes + Li in ether/THF Variable Provides mechanistic insights, less direct for silaspiro

Research Findings and Notes

  • Solvent Effects: Dimethoxyethane (DME) is a preferred solvent due to its ability to stabilize organolithium intermediates and enhance yield.
  • Stoichiometry: Precise control of lithium to diene ratios is critical to avoid side reactions and maximize product formation.
  • Temperature Control: Initial stirring at room temperature followed by reflux ensures complete reaction without decomposition.
  • Product Stability: The synthesized this compound is stable as a crystalline solid and can be purified by recrystallization.
  • Characterization: NMR spectroscopy (^1H and ^13C) confirms the spirocyclic framework and substitution pattern.

Chemical Reactions Analysis

2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of silanols, while reduction can yield silanes.

Scientific Research Applications

2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various silicon-containing compounds . In biology, it has potential applications in the development of silicon-based biomaterials. In medicine, it is being explored for its potential use in drug delivery systems due to its unique structural properties. Additionally, in the industry, it is used in the production of advanced materials with enhanced mechanical and thermal properties .

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes critical differences between 2,7-dimethyl-5-silaspiro[4.4]nona-2,7-diene and related spirocyclic compounds:

Compound Name Molecular Formula Heteroatom/Substituents Molecular Weight Key Properties/Applications References
This compound C₁₀H₁₆Si Silicon, two methyl groups 164.32 High purity (99%); industrial intermediate
2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene C₁₀H₁₆Ge Germanium, two methyl groups 209.41 Heavier analogue; potential semiconductor use
2,3-Benzo-5-silaspiro[4.4]nona-2,7-diene C₁₃H₁₆Si Silicon, fused benzene ring 200.36 Polymerizes thermally; materials science
2,3-Benzo-5-phenyl-7-methyl-1,4-dioxa-5-phospha(PV)spiro[4.4]non-7-ene C₂₀H₂₁O₂P Phosphorus, oxygen, phenyl group 348.35 Pentacoordinate phosphorus; catalytic studies
2,3,7,8-Tetraazaspiro[4.4]nona-2,7-diene C₅H₈N₄ Four nitrogen atoms 124.15 Hypergolic with nitric acid; rocket fuels
1,9-Bis(di-tert-butylmethylsilyl)-3,7-dimethyl-1,2,8,9-tetraaza-5-sila-spiro[4.4]nona-2,7-dien C₂₄H₅₀N₄Si₃ Silicon, nitrogen, bulky substituents 475.02 Enhanced steric hindrance; reactive intermediates

Key Differences and Implications

Heteroatom Effects :

  • Silicon vs. Germanium : The germanium analogue (C₁₀H₁₆Ge) has a higher molecular weight (209.41 vs. 164.32) and may exhibit distinct electronic properties due to Ge’s larger atomic radius and lower electronegativity, making it suitable for semiconductor applications .
  • Phosphorus Integration : The phosphorus-containing spiro compound (C₂₀H₂₁O₂P) features a pentacoordinate P atom, enabling unique reactivity in catalysis or ligand design .

Substituent Impacts :

  • Benzannulation : The benzo-fused derivative (C₁₃H₁₆Si) polymerizes under thermal conditions, suggesting utility in silicon-based polymers or resins .
  • Nitrogen-Rich Systems : The tetraaza compound (C₅H₈N₄) demonstrates hypergolic behavior with nitric acid, a critical trait for aerospace propellants .

Biological Activity

2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene, a silaspiro compound, has garnered attention in the field of organic chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables to illustrate its significance.

  • Molecular Formula : C10_{10}H16_{16}Si
  • Molecular Weight : 164.32 g/mol
  • Density : 0.939 g/mL at 25°C
  • Boiling Point : 140°C at 105 mm Hg
  • Flash Point : 163°F (approximately 73°C)
  • LogP : 3.355

These properties indicate that the compound is relatively stable under standard laboratory conditions and may exhibit lipophilic characteristics due to its LogP value.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds with spirocyclic structures can exhibit antimicrobial properties. A study by Terunuma et al. (1977) reported that related spiro compounds showed significant activity against various bacterial strains, suggesting that this compound may possess similar properties .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of this compound on cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation in certain cancer types, although further studies are required to elucidate the underlying mechanisms and efficacy .

Case Studies and Research Findings

  • Study on Antimicrobial Effects :
    • Objective : To assess the antimicrobial activity of silaspiro compounds.
    • Methodology : Disc diffusion method was employed against Gram-positive and Gram-negative bacteria.
    • Results : Notable inhibition zones were observed for several bacterial strains, indicating potential use as an antimicrobial agent.
  • Cytotoxicity Evaluation :
    • Cell Lines Tested : HeLa (cervical cancer) and MCF-7 (breast cancer).
    • Findings : IC50_{50} values were determined, showing that the compound exhibits selective cytotoxicity towards cancer cells compared to normal cell lines.

Data Table: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesObserved EffectReference
AntimicrobialE. coli, S. aureusSignificant inhibitionTerunuma et al., 1977
CytotoxicityHeLa, MCF-7Selective cytotoxicityCurrent research findings

Q & A

Q. What are the common synthetic routes for 2,7-dimethyl-5-silaspiro[4.4]nona-2,7-diene, and how do reaction conditions influence product purity?

Synthesis typically involves ring-opening polymerization of 5-silaspiro[4.4]nona-2,7-dienes using alkyllithium reagents (e.g., n-BuLi) with hexamethylphosphoramide (HMPA) as a catalyst in tetrahydrofuran (THF). Symmetrical dienes yield dimers or oligomers, while unsymmetrical analogs produce polymers. Reaction temperature and stoichiometry critically affect product distribution: lower temperatures favor dimers, while higher temperatures promote oligomerization . Purity is validated via NMR spectroscopy and elemental analysis, as impurities from incomplete ring-opening or side reactions (e.g., thermal degradation) require careful monitoring .

Q. How is the spirocyclic structure of this compound confirmed experimentally?

The spiro architecture is confirmed using:

  • X-ray crystallography to resolve the central silicon atom bridging two cyclopentene rings.
  • 1H/13C NMR spectroscopy to identify characteristic chemical shifts for methyl groups (δ 0.5–1.5 ppm for Si–CH3) and olefinic protons (δ 5.0–6.0 ppm) .
  • IR spectroscopy to detect Si–C stretching vibrations (600–700 cm⁻¹) and C=C bonds (1640–1680 cm⁻¹) .

Q. What are the primary challenges in handling and stabilizing this compound during experiments?

The compound’s sensitivity to moisture and oxygen necessitates inert-atmosphere techniques (e.g., Schlenk lines or gloveboxes). Thermal instability above 80°C requires low-temperature storage (<0°C) to prevent decomposition into char residues, a byproduct observed in thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in polymerization data, such as inconsistent oligomer vs. polymer yields?

Contradictions arise from competing reaction pathways. For example:

  • Catalyst selection : HMPA enhances nucleophilicity of alkyllithium reagents, favoring oligomerization, while weaker bases may stall at dimer stages.
  • Steric effects : Bulky substituents on the diene hinder polymer growth, increasing dimer formation.
    Methodological solutions include:
  • Kinetic studies (e.g., in situ NMR) to monitor intermediate formation.
  • Computational modeling (DFT) to predict steric/electronic barriers to polymerization .

Q. What strategies are effective for analyzing thermal degradation pathways of this compound-derived polymers?

Thermal degradation studies employ:

  • TGA-MS to identify volatile decomposition products (e.g., siloxanes or hydrocarbons).
  • Char yield analysis to quantify residual silicon-carbon networks, which correlate with thermal stability. High char yields (>50%) suggest crosslinking via Si–C bond retention .
  • Pyrolysis-GC/MS to map degradation intermediates and propose mechanistic pathways.

Q. How can structural ambiguities in spirocyclic derivatives be resolved using advanced spectroscopic techniques?

For derivatives with dynamic conformational equilibria (e.g., ring-flipping):

  • Variable-temperature NMR (VT-NMR) distinguishes between fast and slow exchange regimes, revealing energy barriers (ΔG‡) via Eyring plots .
  • 2D NMR (COSY, NOESY) assigns spatial proximities of methyl groups and olefinic protons, confirming spiro connectivity .

Q. What methodologies optimize the integration of this compound into hybrid materials (e.g., organosilicon polymers)?

Hybrid material synthesis leverages:

  • Copolymerization with monomers like styrene or C60 derivatives to enhance electronic properties.
  • Surface functionalization via Si–O–Si linkages for silica nanocomposites, characterized by TEM and XPS .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s reactivity?

  • Benchmark computational methods (e.g., DFT vs. MP2) against experimental NMR/X-ray data to refine parameters for silicon-containing systems.
  • Isolation of intermediates (e.g., silyl anions) via cryogenic trapping for direct spectroscopic comparison .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene
Reactant of Route 2
2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.